molecular formula C16H12N4 B13111796 1,4-Dihydro-1,1'-biphthalazine CAS No. 62399-06-8

1,4-Dihydro-1,1'-biphthalazine

Katalognummer: B13111796
CAS-Nummer: 62399-06-8
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: WLMHRFIFQLMLFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dihydro-1,1’-biphthalazine is a heterocyclic compound that belongs to the class of dihydropyridines It is characterized by a bicyclic structure consisting of two phthalazine rings connected through a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,1’-biphthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, phthalazine can be photochemically reduced in the presence of a suitable solvent like 2-propanol under nitrogen atmosphere to yield 1,4-dihydro-1,1’-biphthalazine . Another method involves the use of hydrazine hydrate with phthalic anhydride to form intermediate compounds, which can then be further processed to obtain the desired product .

Industrial Production Methods

Industrial production of 1,4-dihydro-1,1’-biphthalazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydro-1,1’-biphthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives.

    Reduction: Reduction reactions can yield different dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

1,4-Dihydro-1,1’-biphthalazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-dihydro-1,1’-biphthalazine involves its interaction with specific molecular targets. For instance, it can act as a calcium channel blocker by binding to voltage-gated L-type calcium channels, thereby inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure . Additionally, it can inhibit certain enzymes and receptors, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1,4-Dihydro-1,1’-biphthalazine can be compared with other similar compounds, such as:

The uniqueness of 1,4-dihydro-1,1’-biphthalazine lies in its specific chemical structure, which allows for diverse chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

62399-06-8

Molekularformel

C16H12N4

Molekulargewicht

260.29 g/mol

IUPAC-Name

1-(1,4-dihydrophthalazin-1-yl)phthalazine

InChI

InChI=1S/C16H12N4/c1-3-7-13-11(5-1)9-17-19-15(13)16-14-8-4-2-6-12(14)10-18-20-16/h1-9,16H,10H2

InChI-Schlüssel

WLMHRFIFQLMLFL-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(N=N1)C3=NN=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.